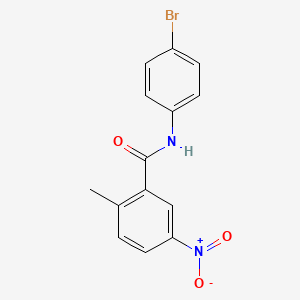
3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine
Overview
Description
3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine, chlorine, and benzyloxy groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the bromination of 3-(2,6-dichloro-benzyloxy)-pyridine, followed by amination to introduce the amine group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can replace bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives. Substitution reactions can result in various halogenated or functionalized pyridine compounds.
Scientific Research Applications
3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl alcohol: A related compound with similar structural features but different functional groups.
3-Bromo-2-pyridinamine: Shares the pyridine and bromine components but lacks the benzyloxy group.
Uniqueness
3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine is unique due to the combination of bromine, chlorine, and benzyloxy groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H9BrCl2N2O |
|---|---|
Molecular Weight |
348.02 g/mol |
IUPAC Name |
5-bromo-3-[(2,6-dichlorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H9BrCl2N2O/c13-7-4-11(12(16)17-5-7)18-6-8-9(14)2-1-3-10(8)15/h1-5H,6H2,(H2,16,17) |
InChI Key |
YLFIMZCSIFRRNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(N=CC(=C2)Br)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
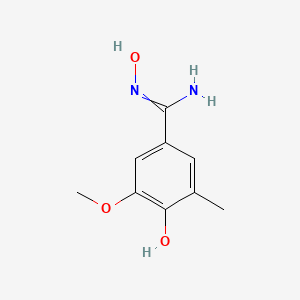
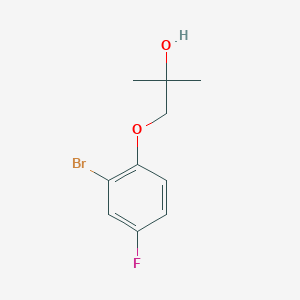

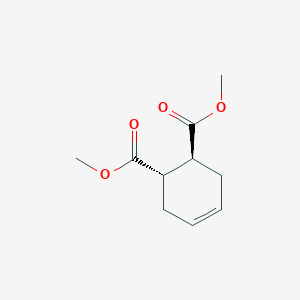
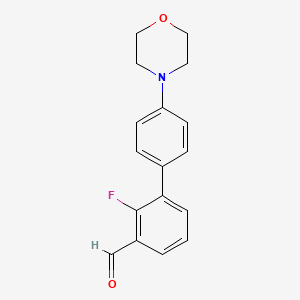
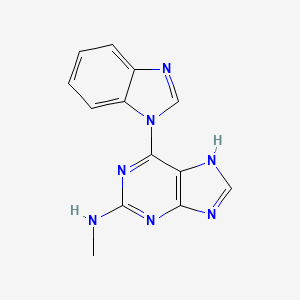
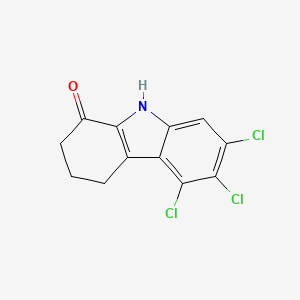
![(1-Methyl-1H-imidazol-2-yl)[4-(methylthio)phenyl]methanol](/img/structure/B8297656.png)
![[(1S,4R)-4-[2-amino-6-(ethylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B8297658.png)
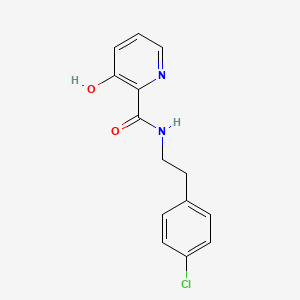
![D-Ribofuranoside, methyl 3,5-bis-O-[(2,4-dichlorophenyl)methyl]-2-C-ethynyl-](/img/structure/B8297669.png)
![Ethyl N-[2-bromo-4-(2-bromoethyl)phenyl]aminoacetate](/img/structure/B8297685.png)

